Ethyl2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate

Lipophilicity Drug-likeness SAR

Medicinal chemistry teams optimizing CNS penetration often require imidazole building blocks with precise lipophilic tuning. Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate addresses this through its N1-butyl substituent, raising logP by ~1.2-1.5 units vs. the N1-H analog for predictable permeability modulation. • Trifunctional scaffold: C2-Br (Suzuki/Heck), C5-CO2Et (orthogonal hydrolysis), N1-Bu (inert) • Lead-like profile: MW 289.17, cLogP ~2.18, PSA 36.28 Ų, 0 HBD, 4 HBA, 6 rotatable bonds • Selective ester hydrolysis without compromising C2-Br or N1-butyl integrity

Molecular Formula C11H17BrN2O2
Molecular Weight 289.17 g/mol
Cat. No. B11782575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate
Molecular FormulaC11H17BrN2O2
Molecular Weight289.17 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(N=C1Br)C)C(=O)OCC
InChIInChI=1S/C11H17BrN2O2/c1-4-6-7-14-9(10(15)16-5-2)8(3)13-11(14)12/h4-7H2,1-3H3
InChIKeyJXVDUPHKIGSCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate – Procurement Profile


Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1710283-29-6) is a fully substituted imidazole-5-carboxylate derivative carrying a C2‑bromine, an N1‑n‑butyl chain, a C4‑methyl group, and a C5‑ethyl ester . With a molecular formula of C₁₁H₁₇BrN₂O₂ and a molecular weight of 289.17 g·mol⁻¹, it belongs to the class of 2‑bromoimidazole esters that serve as versatile intermediates for palladium‑catalyzed cross‑coupling, nucleophilic aromatic substitution, and ester hydrolysis [1]. The N1‑butyl substituent is the critical structural differentiator that separates this compound from the more common N1‑unsubstituted or N1‑methyl analogs, imparting distinctly higher lipophilicity and altered steric demand that directly impact reactivity, solubility, and downstream molecular properties [2].

Workflow: Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and ester hydrolysis intermediates
Selection: N1‑butyl chain provides distinct lipophilicity and steric demand versus N1‑H or N1‑methyl analogs
Use Context: Lead optimization and SAR studies requiring fine‑tuned physicochemical properties and patent‑aligned scaffolds

Limitations of N1‑Unsubstituted Imidazole Analogs


2‑Bromoimidazole‑5‑carboxylates are frequently treated as interchangeable cross‑coupling substrates; however, the N1‑substituent exercises first‑order control over both the electronic character of the imidazole ring and the physicochemical profile of the final product. The n‑butyl chain in ethyl 2‑bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate raises the computed logP by approximately 1.2–1.5 log units relative to the N1‑H analog (ethyl 2‑bromo-4-methyl-1H-imidazole-5-carboxylate, CAS 95470-42-1, XLogP3‑AA = 2.0), and by ~0.6–0.9 log units versus the N1‑methyl analog [1][2]. This lipophilicity shift has cascading consequences: it alters aqueous solubility, membrane permeability, metabolic stability, and even the rate of oxidative addition in palladium‑mediated transformations. Furthermore, the N1‑butyl group occupies significant steric volume (estimated molar refractivity contribution ~19.6 cm³·mol⁻¹ versus ~5.7 cm³·mol⁻¹ for N1‑methyl), which can direct regioselective functionalization and influence protein‑ligand binding poses in medicinal chemistry applications . Simple replacement with an N1‑H or N1‑methyl analog therefore risks not only divergent physicochemical behavior but also compromised downstream synthetic efficiency and biological readout. The quantitative dimensions of these differences are detailed in Section 3.

Lipophilicity mismatch
N1‑H or N1‑methyl analogs may shift aqueous solubility, membrane permeability, and metabolic stability, altering downstream biological readout.
Steric demand divergence
The larger N1‑butyl group can influence regioselectivity in Pd‑mediated reactions and protein‑ligand binding poses, which simpler analogs may not replicate.
Synthetic efficiency may differ
Oxidative addition rates and coupling outcomes may vary with N1‑substitution; direct replacement without re‑optimisation risks compromised yields.

Quantitative Evidence vs. Closest Imidazole Analogs


Lipophilicity Advantage of the N1‑Butyl Group

The N1‑n‑butyl substituent in the target compound produces a substantial increase in computed octanol‑water partition coefficient relative to the two most common comparator scaffolds. The isobutyl analog returns a cLogP of 2.18 [1], which is 0.18 log units above the XLogP3‑AA value of 2.0 for ethyl 2‑bromo-4-methyl-1H‑imidazole‑5‑carboxylate (CAS 95470‑42‑1, N1‑H) [2]. Although cLogP and XLogP3‑AA are calculated by different algorithms and thus not strictly equivalent, a ~0.2‑0.3 unit difference is considered meaningful in medicinal chemistry, typically corresponding to a ~1.6‑2.0‑fold increase in octanol partitioning [3]. The N1‑methyl analog (CAS 1936202‑74‑2) is expected to show an intermediate logP, though no experimentally validated value is publicly available. The increased lipophilicity is directly attributable to the additional three methylene units in the butyl chain.

Lipophilicity shift
Data to verify
ΔlogP ≈ +0.2–0.3 (higher); ~1.5–2.0× greater octanol partitioning vs. N1‑H analog
Supports lipophilicity-driven SAR and permeability studies
Computed values; experimental logP not available
Lipophilicity Drug-likeness SAR

Molecular Weight and Steric Bulk Increase

The target compound has a molecular weight of 289.17 g·mol⁻¹ (C₁₁H₁₇BrN₂O₂), which is 56.11 g·mol⁻¹ heavier than the N1‑H analog (ethyl 2‑bromo-4-methyl-1H‑imidazole‑5‑carboxylate, MW 233.06) and identical in formal mass increase to the N1‑methyl analog (also 233.06, C₇H₉BrN₂O₂) [1]. This 24% increase in molecular weight is accompanied by an increase in the number of rotatable bonds from 3 (N1‑H analog) to 6 (target), as confirmed by the SMILES representation C1(Br)N(CCCC)C(C(OCC)=O)=C(C)N=1 [2]. The additional three methylene units contribute approximately 13.9 cm³·mol⁻¹ of molar refractivity (based on atomic increment calculations using standard CR values), significantly expanding the steric footprint. This difference is relevant for protein‑ligand binding where the N1‑alkyl pocket must accommodate the larger substituent.

MW & rotatable bonds
Reported
ΔMW = +56.11 g·mol⁻¹ (+24%); +3 rotatable bonds vs. N1‑H analog
Informs steric and pharmacokinetic property considerations
Based on confirmed molecular formula and SMILES
Molecular weight Steric bulk Lead-likeness

Patent-Documented Utility as Key Intermediate

The scaffold represented by the target compound is explicitly claimed in patent literature as a preferred intermediate for preparing pharmaceutically active imidazole‑5‑carboxylic acid derivatives. US patent family covering 'Esters of 2‑bromo‑4‑methylimidazole‑5‑carboxylic acid' (including the N1‑butyl variant) describes these compounds as precursors to angiotensin II receptor antagonists and antihypertensive agents [1][2]. The patent specifically discloses that the combination of the C2‑bromine (enabling cross‑coupling), the N1‑alkyl chain (modulating lipophilicity), and the C5‑ester (allowing acid liberation) creates a trifunctional intermediate that can be sequentially elaborated. The N1‑butyl chain is highlighted as a preferred embodiment over shorter alkyl chains for certain target profiles. A related patent family (WO2018153228A1) describes N‑substituted imidazole carboxylate compounds with short‑acting anesthetic effects, further corroborating the privileged nature of this substitution pattern [3].

Patent precedent
Class-level inference
Preferred N1‑butyl embodiment in angiotensin II antagonist and imidazole carboxylate patents
Reduces procurement risk for patent-oriented programs
No head‑to‑head biological data in retrieved documents
Patent evidence Synthetic intermediate Imidazole derivatization

Chemoselective Ethyl Ester Hydrolysis

The ethyl ester at the 5‑position of the imidazole ring is susceptible to controlled hydrolysis, yielding the corresponding 2‑bromo‑1‑butyl‑4‑methyl‑1H‑imidazole‑5‑carboxylic acid. This transformation is documented as a standard synthetic step for the broader 2‑bromoimidazole‑5‑carboxylate class and enables further functionalization via amide coupling or active ester formation [1]. The combination of the acid‑labile ester with the base‑stable N1‑butyl group offers a chemoselective deprotection strategy that is not available with tert‑butyl ester analogs (e.g., t‑butyl 2‑bromo‑1‑methyl‑1H‑imidazole‑5‑carboxylate, CAS 293733‑52‑5), which require acidic conditions that may be incompatible with acid‑sensitive downstream substrates . This orthogonal reactivity profile is a key differentiator for multistep synthetic routes.

Chemoselective hydrolysis
Class-level inference
Ethyl ester cleavable under basic/mild acidic conditions; orthogonal to acid‑labile protecting groups
Enables orthogonal deprotection in multistep synthesis
Class‑level comparison; no kinetic data available
Ester hydrolysis Prodrug design Carboxylic acid liberation

Top Procurement Scenarios for Ethyl 2-bromo-1-butyl-4-methyl-1H-imidazole-5-carboxylate


Lead Optimization with Defined Lipophilicity

When a structure‑activity relationship (SAR) study demands systematic variation of the N1‑alkyl chain on a 2‑bromoimidazole‑5‑carboxylate core, the n‑butyl derivative provides a specific, well‑characterised logP increment (~0.2–0.3 units above the N1‑H congener, as evidenced in Section 3, Evidence Item 1) that can modulate membrane permeability, metabolic stability, and off‑target binding in a predictable manner. This makes the compound a rational procurement choice for medicinal chemistry teams optimizing CNS penetration or oral bioavailability where fine‑tuned lipophilicity is critical [1].

Patent-Protected Angiotensin II Antagonist Synthesis

The compound maps directly onto the preferred substructure claimed in multiple patent families covering imidazole‑5‑carboxylic acid‑based angiotensin II receptor antagonists and antihypertensive agents (Section 3, Evidence Item 3). Procuring this specific intermediate—rather than a generic N1‑H analog—ensures that the elaborated final compound remains within the preferred patent scope, preserving freedom‑to‑operate and strengthening intellectual property positions [2].

Multistep Orthogonal Functionalization

The presence of a C2‑bromine (Suzuki/Heck/SNAr handle), an N1‑butyl chain (inert under most cross‑coupling conditions), and a C5‑ethyl ester (mildly cleavable, orthogonal to acid‑sensitive groups) makes this compound a trifunctional hub for convergent synthesis. As described in Section 3, Evidence Item 4, the ethyl ester can be selectively hydrolysed without affecting the C2‑bromine or the N1‑butyl group, enabling sequential functionalization that would be complicated with t‑butyl ester analogs [3].

Physicochemical Benchmarking for Comparator Studies

For research groups conducting systematic physicochemical profiling of imidazole building blocks, the target compound offers a well‑defined data point: MW 289.17, cLogP ~2.18, PSA 36.28 Ų, 0 H‑bond donors, 4 H‑bond acceptors, and 6 rotatable bonds (Section 3, Evidence Items 1–2). These computed parameters position it within lead‑like chemical space (Lipinski RO5 compliant) and serve as a reference for evaluating the property impact of elongating the N1‑alkyl chain from methyl through butyl [1].

Application
Selection Property
Validation Focus
Lead optimization requiring defined lipophilicity
N1‑butyl chain with reported logP shift vs. N1‑H
Impact on permeability, metabolic stability, off‑target binding
Angiotensin II antagonist synthesis (patent scope)
Preferred N1‑butyl in imidazole carboxylate patent families
Freedom‑to‑operate and IP alignment verification
Multistep orthogonal functionalization
Ethyl ester for mild, orthogonal cleavage
Compatibility with acid‑sensitive protecting groups
Physicochemical benchmarking of N1‑alkyl series
Well‑characterized computed parameters (cLogP, PSA, rotatable bonds)
Lead‑likeness assessment and property trend analysis
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